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  • Product: N-(4-acetylphenyl)-2-chlorobenzamide
  • CAS: 84833-22-7

Core Science & Biosynthesis

Foundational

molecular weight and formula of N-(4-acetylphenyl)-2-chlorobenzamide

Executive Summary N-(4-acetylphenyl)-2-chlorobenzamide (CAS: 84833-22-7) is a functionalized benzamide derivative characterized by the fusion of a 2-chlorophenyl moiety and a 4-acetylphenyl group via an amide linkage.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-acetylphenyl)-2-chlorobenzamide (CAS: 84833-22-7) is a functionalized benzamide derivative characterized by the fusion of a 2-chlorophenyl moiety and a 4-acetylphenyl group via an amide linkage.[1] This compound serves as a critical intermediate in organic synthesis, particularly in the development of heterocyclic pharmacophores and liquid crystal mesogens. Its structural rigidity, provided by the amide bond, combined with the reactive acetyl handle, makes it a valuable scaffold for fragment-based drug discovery (FBDD).

This technical guide provides a comprehensive analysis of its physicochemical identity, a validated synthetic protocol, and a structural characterization framework designed for researchers in medicinal and synthetic chemistry.

Part 1: Physicochemical Identity

The following data establishes the core chemical identity of the compound. Researchers should use these constants for stoichiometric calculations and database registration.

Table 1: Chemical Constants & Identifiers
PropertyValueNotes
Chemical Name N-(4-acetylphenyl)-2-chlorobenzamideIUPAC
CAS Registry Number 84833-22-7 Verified Identifier
Molecular Formula C₁₅H₁₂ClNO₂
Molecular Weight 273.71 g/mol Average Mass
Exact Mass 273.0557 g/mol Monoisotopic (for HRMS)
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 155–158 °C (Predicted)Varies by purity/polymorph
Solubility DMSO, DMF, DCMPoor water solubility
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
InChI Key ZONNVJGZQKZEGK-UHFFFAOYSA-N

Part 2: Synthetic Methodology

Reaction Logic

The synthesis utilizes a Schotten-Baumann nucleophilic acyl substitution . The nucleophilic nitrogen of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. A non-nucleophilic base (Pyridine or Triethylamine) is required to scavenge the hydrochloric acid byproduct, driving the equilibrium forward and preventing protonation of the amine reactant.

Validated Protocol

Scale: 10 mmol Yield: ~85-92%

Reagents:
  • Reactant A: 4-Aminoacetophenone (1.35 g, 10 mmol)

  • Reactant B: 2-Chlorobenzoyl chloride (1.75 g, 10 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (30 mL)

  • Base: Triethylamine (TEA) (1.5 mL, 11 mmol) or Pyridine.

Step-by-Step Workflow:
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add Reactant A  and anhydrous DCM. Stir until fully dissolved.
    
  • Base Addition: Add TEA to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent step.

  • Acylation: Add Reactant B dropwise over 15 minutes. The solution may turn slightly yellow or cloudy as triethylamine hydrochloride salts precipitate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 3–4 hours. Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

  • Quenching: Quench the reaction with 10 mL of saturated

    
     solution.
    
  • Work-up:

    • Transfer to a separatory funnel.[2]

    • Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine and pyridine/TEA.

    • Wash with Brine (1 x 15 mL).

    • Dry over anhydrous

      
      .[2]
      
  • Isolation: Filter and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to obtain pure N-(4-acetylphenyl)-2-chlorobenzamide.

Reaction Mechanism Visualization

The following diagram illustrates the electron flow and intermediate states during the synthesis.

SynthesisMechanism Reactants Reactants 4-Aminoacetophenone + 2-Chlorobenzoyl Chloride Tetrahedral Tetrahedral Intermediate (Zwitterionic) Reactants->Tetrahedral Nucleophilic Attack Elimination Elimination Step (Loss of Cl-) Tetrahedral->Elimination Collapse of C-O bond Deprotonation Deprotonation (Base scavenges H+) Elimination->Deprotonation Protonated Amide Product Final Product N-(4-acetylphenyl)- 2-chlorobenzamide Deprotonation->Product Neutralization

Figure 1: Mechanistic pathway of the Schotten-Baumann acylation utilized to synthesize the target benzamide.

Part 3: Analytical Characterization (Validation)

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

Mass Spectrometry (HRMS-ESI)
  • Theoretical [M+H]⁺: 274.0635 m/z

  • Observed Pattern: Expect a characteristic 3:1 isotopic ratio for the [M+H]⁺ and [M+H+2]⁺ peaks due to the presence of a single Chlorine atom (

    
     vs 
    
    
    
    ).
Nuclear Magnetic Resonance (NMR)

The structure contains two distinct aromatic systems and an amide proton.[3][4]

NucleusShift (

ppm)
MultiplicityIntegrationAssignment
¹H 10.80Singlet (Broad)1HAmide -NH- (Deshielded by carbonyls)
¹H 7.95Doublet (

Hz)
2HAcetylphenyl (Ortho to C=O)
¹H 7.82Doublet (

Hz)
2HAcetylphenyl (Ortho to -NH-)
¹H 7.40 – 7.60Multiplet4HChlorophenyl Ring protons
¹H 2.55Singlet3HAcetyl Methyl (-CH₃)
¹³C 196.5Singlet-Ketone Carbonyl
¹³C 165.2Singlet-Amide Carbonyl
Infrared Spectroscopy (FT-IR)
  • 3250–3300 cm⁻¹: N-H stretch (Amide).

  • 1680 cm⁻¹: C=O stretch (Ketone).

  • 1650 cm⁻¹: C=O stretch (Amide I band).

  • 750 cm⁻¹: C-Cl stretch (Aryl chloride).

Part 4: Biological & Computational Context

Drug-Likeness (Lipinski's Rule of Five)

This molecule is an ideal "Rule of Five" compliant fragment, making it a suitable starting point for lead optimization.

  • Molecular Weight: 273.71 (< 500) ✅

  • LogP (Calculated): ~2.8 – 3.2 (< 5) ✅

  • H-Bond Donors: 1 (Amide NH) (< 5) ✅

  • H-Bond Acceptors: 2 (Ketone O, Amide O) (< 10) ✅

Structural Activity Relationships (SAR)

The 2-chlorobenzamide motif acts as a "hinge binder" in several kinase inhibitors, while the 4-acetyl group provides a vector for further functionalization (e.g., condensation to form chalcones or heterocycles).

Note on Isomers: Researchers must distinguish this compound from its isomer, N-(3-acetylphenyl)-2-chlorobenzamide. While the 3-acetyl isomer has documented antimicrobial activity against S. aureus [2], the 4-acetyl isomer described here is primarily utilized as a rigid linker in crystal engineering and as a precursor for benzothiazole-based pharmacophores.

Analytical Logic Tree

Use this workflow to confirm the success of your synthesis.

ValidationLogic Sample Crude Product TLC TLC Check (Rf ~0.4 in 1:1 EtOAc/Hex) Sample->TLC Purification Recrystallization (EtOH/Water) TLC->Purification If major spot exists MS_Check Mass Spec (ESI+) Look for 274/276 pattern Purification->MS_Check NMR_Check 1H NMR Confirm Methyl Singlet (2.55 ppm) MS_Check->NMR_Check If Mass Correct Final Validated Compound NMR_Check->Final If Structure Confirmed

Figure 2: Decision tree for the analytical validation of N-(4-acetylphenyl)-2-chlorobenzamide.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 673695, N-(4-acetylphenyl)-4-chlorobenzamide. (Cited for general benzamide physicochemical property modeling). Retrieved from [Link]

Sources

Exploratory

Predicted Metabolic Stability of N-(4-acetylphenyl)-2-chlorobenzamide: A Senior Application Scientist's Perspective

An In-Depth Technical Guide Introduction: The Imperative of Metabolic Stability in Drug Discovery In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is a guiding mantra. A significant propor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is a guiding mantra. A significant proportion of promising drug candidates historically faced attrition during later development stages due to suboptimal pharmacokinetic properties, with metabolic instability being a primary culprit.[1] The metabolic stability of a new chemical entity (NCE) dictates its susceptibility to biotransformation by the body's enzymatic machinery, profoundly influencing its half-life, bioavailability, and potential for drug-drug interactions.[2][3] Therefore, a robust and early assessment of metabolic fate is not merely a regulatory checkbox but a cornerstone of efficient drug design and candidate selection.

This guide provides an in-depth technical framework for predicting and evaluating the metabolic stability of a specific NCE: N-(4-acetylphenyl)-2-chlorobenzamide. We will dissect its structural liabilities, outline authoritative in silico and in vitro assessment strategies, and synthesize this information to forecast its metabolic profile. This document is designed for drug development professionals, offering both the "how" of experimental protocols and the "why" behind critical methodological choices.

Section 1: Structural Analysis and Predicted Metabolic Liabilities

The metabolic fate of a molecule is fundamentally encoded in its structure. A rigorous analysis of N-(4-acetylphenyl)-2-chlorobenzamide reveals several functional groups that are well-known substrates for metabolic enzymes.

  • The Amide Linkage: The central amide bond is a potential site for hydrolysis. While amides are generally more stable than esters, various hydrolases, including carboxylesterases and other amidases, can catalyze their cleavage.[4][5] Hydrolysis of this bond would cleave the molecule into two primary metabolites: 2-chlorobenzoic acid and 4-aminoacetophenone. The electronic environment around the amide can influence its lability; however, metabolic hydrolysis of aromatic amides is a recognized pathway for many xenobiotics.[6]

  • The Acetylphenyl Moiety:

    • Aromatic Ring: The phenyl ring is a prime candidate for Phase I oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes.[7] This can result in the formation of various hydroxylated metabolites.

    • Ketone Group: The acetyl group's ketone functionality can undergo reduction to a secondary alcohol, a common metabolic transformation.

  • The 2-Chlorobenzamide Moiety:

    • Aromatic Ring: This ring is also susceptible to CYP-mediated hydroxylation. The position of the chlorine atom may influence the regioselectivity of this oxidation.

    • Chloro Substituent: While generally stable, dehalogenation reactions can occur, although this is typically a less common metabolic pathway compared to hydroxylation and amide hydrolysis.

Based on this structural assessment, we can prioritize the most probable metabolic "hotspots" for this molecule.

Rank Structural Moiety Predicted Metabolic Reaction Primary Enzyme Class(es)
1Amide LinkageHydrolysisHydrolases (e.g., Carboxylesterases)
2Acetylphenyl RingAromatic HydroxylationCytochrome P450s (CYPs)
32-Chlorobenzamide RingAromatic HydroxylationCytochrome P450s (CYPs)
4Acetyl KetoneReductionCarbonyl Reductases

Section 2: A Tiered In Vitro Strategy for Stability Assessment

To empirically determine metabolic stability, a tiered experimental approach is most efficient. This strategy begins with a high-throughput, cost-effective screen and progresses to more complex, biologically comprehensive systems for promising candidates.[8]

Workflow for Metabolic Stability Assessment

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Comprehensive Profile cluster_2 Analysis & Decision T1_Microsomes Liver Microsomal Assay (Phase I Focus) Analysis LC-MS/MS Quantification T1_Microsomes->Analysis Incubate + Quench T1_S9 Liver S9 Assay (Phase I & II) T1_S9->Analysis T2_Hepatocytes Hepatocyte Assay (Gold Standard - All Phases) T2_Hepatocytes->Analysis Incubate + Quench Data Calculate t½ and CLint Analysis->Data Generate Depletion Curve Decision Rank Compound Stability (Low, Medium, High) Data->Decision Decision->T2_Hepatocytes If stability is moderate/high or requires further investigation

Caption: A tiered workflow for assessing metabolic stability.

Rationale for In Vitro System Selection
  • Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I drug-metabolizing enzymes like CYPs.[9] They are ideal for initial, high-throughput screening of CYP-mediated metabolism due to their cost-effectiveness and ease of use.[10]

  • Liver S9 Fraction: This fraction contains both microsomal and cytosolic components, encompassing a broader range of Phase I and Phase II enzymes (e.g., UGTs, SULTs).[2] It offers a more comprehensive metabolic picture than microsomes alone and serves as a valuable intermediate screen.[8]

  • Hepatocytes: As intact liver cells, cryopreserved hepatocytes contain the full complement of metabolic enzymes and cofactors in their proper cellular compartments.[11] They are considered the "gold standard" for in vitro metabolism studies, providing data that better represents the overall hepatic metabolic function.[8]

Section 3: Experimental Protocols

The following protocols represent self-validating systems. Each experiment must include a vehicle control, a positive control compound with known metabolic characteristics (e.g., Verapamil for high clearance, Warfarin for low clearance), and a "minus-cofactor" control to check for non-enzymatic degradation.[9][12]

Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of N-(4-acetylphenyl)-2-chlorobenzamide mediated by Phase I enzymes.

Materials:

  • N-(4-acetylphenyl)-2-chlorobenzamide (Test Compound)

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A, NADPH-B)

  • Positive Control Compounds (e.g., Verapamil, Dextromethorphan)

  • Acetonitrile (ACN) with Internal Standard (IS) (e.g., Tolbutamide)

  • 96-well incubation and collection plates

Procedure:

  • Preparation: Thaw pooled HLMs at 37°C. Prepare a 10 mM stock solution of the test compound in DMSO.

  • Microsomal Suspension: Dilute the HLMs in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL.[9] Add the NADPH regenerating system as per the manufacturer's instructions. This cofactor is essential for CYP450 enzyme activity.[10]

  • Initiation of Reaction: Pre-warm the microsomal suspension at 37°C for 5-10 minutes. Add the test compound to the suspension to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.25%).[9]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the incubation mixture.[9]

  • Reaction Termination (Quenching): Immediately add the aliquot to a well of the collection plate containing cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.[10]

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.[13][14]

Protocol: Analytical Quantification by LC-MS/MS

Objective: To accurately measure the concentration of N-(4-acetylphenyl)-2-chlorobenzamide over time.

System: A triple quadrupole mass spectrometer coupled with an ultra-high performance liquid chromatography (UHPLC) system.[10]

Methodology:

  • Method Development: Optimize MS/MS conditions for the test compound and internal standard by determining the optimal precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This provides excellent sensitivity and selectivity.[10]

  • Chromatography: Develop a rapid gradient chromatographic method (e.g., using a C18 column) to separate the analyte from potential matrix interferences.

  • Data Acquisition: Analyze the samples from the stability assay. The peak area ratio of the analyte to the internal standard is used for quantification.[15]

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[10]

Section 4: Predicted Metabolic Pathways

By integrating the structural analysis with our understanding of metabolic enzymes, we can propose the primary metabolic pathways for N-(4-acetylphenyl)-2-chlorobenzamide.

G cluster_hydrolysis Amide Hydrolysis cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II Conjugation Parent N-(4-acetylphenyl)-2-chlorobenzamide M1 2-Chlorobenzoic Acid Parent->M1 Hydrolases M2 4-Aminoacetophenone Parent->M2 Hydrolases M3 Hydroxylated Metabolites (on either ring) Parent->M3 CYP450 (Oxidation) M4 Reduced Ketone Metabolite (Secondary Alcohol) Parent->M4 Reductases M5 Glucuronide or Sulfate Conjugates M3->M5 UGTs/SULTs M4->M5 UGTs/SULTs

Caption: Predicted metabolic pathways for N-(4-acetylphenyl)-2-chlorobenzamide.

Section 5: Data Interpretation and Predicted Outcome

The primary outputs from the in vitro assays are the half-life (t½) and intrinsic clearance (CLint). These values allow for the classification of a compound's metabolic stability.

Table for Interpreting In Vitro Data (Human Liver Microsomes)

t½ (minutes) CLint (µL/min/mg protein) Predicted Stability Classification Implication for Drug Development
> 30< 23High Stability Likely to have low in vivo hepatic clearance. Favorable.
10 - 3023 - 70Moderate Stability May have acceptable in vivo clearance. Further investigation in hepatocytes is warranted.
< 10> 70Low Stability Likely to have high in vivo hepatic clearance ("high-clearance" compound). May lead to poor bioavailability. Medicinal chemistry optimization may be required.

Note: These are generalized bins; classification can vary between laboratories.[16][17]

Prediction for N-(4-acetylphenyl)-2-chlorobenzamide: Given the presence of multiple metabolic soft spots (amide, two aromatic rings), it is predicted that N-(4-acetylphenyl)-2-chlorobenzamide will likely exhibit moderate to low metabolic stability . The primary clearance pathways are expected to be a combination of amide hydrolysis and CYP-mediated oxidation. If the compound demonstrates rapid depletion in the HLM assay, follow-up studies in S9 fractions or hepatocytes would be crucial to determine if Phase II conjugation plays a significant role in its overall metabolism.[2]

Conclusion and Forward Look

This guide outlines a scientifically rigorous, multi-faceted approach to predicting the metabolic stability of N-(4-acetylphenyl)-2-chlorobenzamide. The structural analysis points towards amide hydrolysis and aromatic oxidation as key metabolic liabilities. The proposed tiered in vitro testing strategy, beginning with liver microsomes and progressing to more complex systems as needed, provides an efficient pathway to generate robust data for decision-making.

The predicted moderate-to-low stability suggests that while the compound may be a viable candidate, medicinal chemists should be prepared to explore structural modifications to enhance metabolic robustness if initial data confirms rapid clearance. Subsequent steps would involve metabolite identification studies to confirm the predicted pathways and to ensure that no unique or disproportionate human metabolites are formed that would require additional safety testing.[18][19]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan CRO Services. [Link]

  • Kuhnz, W., & Gieschen, H. (2006). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Bentham Science Publishers. [Link]

  • Di, L., & Kerns, E. H. (2014). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Bentham Science Publishers. [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from Drug Discovery News. [Link]

  • Chen, Y., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. ACS Publications. [Link]

  • Obach, R. S. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from Creative Biolabs. [Link]

  • Saunders, K. C., et al. (2018). Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems. PMC. [Link]

  • Shah, P., et al. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from Creative Diagnostics. [Link]

  • Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from Springer Nature Experiments. [Link]

  • ResearchGate. (n.d.). Available software packages for the prediction of metabolic stability. [Figure]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The Hydrolysis of Amide. Retrieved from ResearchGate. [Link]

  • Peraman, R., et al. (2023). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. PMC. [Link]

  • FDA. (n.d.). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. BS Publications. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Figure]. Retrieved from ResearchGate. [Link]

  • Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides. Thieme. [Link]

  • Le, J. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. SciSpace. [Link]

  • American Pharmaceutical Review. (2010, January 1). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. Retrieved from American Pharmaceutical Review. [Link]

  • Dong, M. W., & Wang, Y. J. (2021, June 9). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • LibreTexts Chemistry. (n.d.). 7.6 Hydrolysis of Amides. Retrieved from LibreTexts. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from Evotec. [Link]

  • FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from FDA. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from Domainex. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from Merck Millipore. [Link]

  • Peertechz Publications. (n.d.). Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. Retrieved from Peertechz Publications. [Link]

  • Walsh Medical Media. (2022, January 14). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved from Walsh Medical Media. [Link]

  • DergiPark. (n.d.). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. Retrieved from DergiPark. [Link]

Sources

Foundational

In-Silico Pharmacophore Modeling of N-(4-acetylphenyl)-2-chlorobenzamide Derivatives

Targeting Bacterial FtsZ for Antimicrobial Discovery Executive Summary This technical guide details the protocol for developing a pharmacophore model for N-(4-acetylphenyl)-2-chlorobenzamide derivatives , a scaffold exhi...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Bacterial FtsZ for Antimicrobial Discovery

Executive Summary

This technical guide details the protocol for developing a pharmacophore model for N-(4-acetylphenyl)-2-chlorobenzamide derivatives , a scaffold exhibiting promising antimicrobial activity. With the rise of multidrug-resistant (MDR) pathogens, the bacterial cell division protein FtsZ has emerged as a critical target.[1][2] Benzamide derivatives have been identified as inhibitors of FtsZ, preventing bacterial cytokinesis.

This document provides a self-validating workflow for researchers to:

  • Construct a robust 3D-QSAR pharmacophore hypothesis.[1][2][3]

  • Validate the model using statistical rigor (Fisher’s randomization, Test set prediction).

  • Cross-verify results via molecular docking into the FtsZ active site.[2]

Chemical Space & Biological Rationale[4][5]

The N-(4-acetylphenyl)-2-chlorobenzamide scaffold possesses distinct structural features essential for ligand-receptor binding. Understanding these features is the prerequisite for accurate modeling.

  • 2-Chlorophenyl Ring (Ring A): The ortho-chloro substitution introduces steric bulk and lipophilicity, often crucial for occupying hydrophobic pockets (e.g., the hydrophobic cleft of FtsZ).

  • Amide Linker (-CONH-): Acts as a rigid spacer and a hydrogen bond directionality vector (Donor/Acceptor).

  • 4-Acetylphenyl Ring (Ring B): The acetyl group at the para position serves as a distal hydrogen bond acceptor, extending the ligand's reach into the binding site.

Target Context: Filamenting temperature-sensitive mutant Z (FtsZ) is a GTPase homolog of tubulin. Inhibiting FtsZ assembly blocks Z-ring formation, leading to bacterial cell death.

Computational Workflow

The following diagram outlines the integrated Ligand-Based (LB) and Structure-Based (SB) workflow.

PharmacophoreWorkflow cluster_validation Validation Protocols Start Dataset Curation (N=20-30 Compounds) Prep Ligand Preparation (Ionization, Tautomers, Energy Min) Start->Prep Clean Structures Conf Conformational Analysis (Monte Carlo / Systematic) Prep->Conf OPLS3e/MMFF94 HypoGen Pharmacophore Generation (Common Feature / 3D-QSAR) Conf->HypoGen Align Pharmacophores Valid Model Validation HypoGen->Valid Scoring (Survival Score) Dock Molecular Docking (Target: FtsZ, e.g., PDB: 4DXD) Valid->Dock Select Best Hypothesis TestSet Test Set Prediction (q² > 0.5) Valid->TestSet Decoy Decoy Enrichment (EF, ROC) Valid->Decoy End Lead Optimization Dock->End Binding Mode Analysis

Figure 1: Integrated workflow for pharmacophore modeling and validation of benzamide derivatives.

Step-by-Step Protocol
Phase 1: Dataset Curation & Preparation

Objective: Create a high-quality training set with a wide range of biological activities.

  • Selection: Select 20–30 derivatives with experimentally determined MIC (Minimum Inhibitory Concentration) values.

    • Critical Requirement: The activity span must cover at least 3–4 orders of magnitude (e.g., 0.1

      
      M to 1000 
      
      
      
      M).
  • Activity Conversion: Convert MIC (

    
    M) to pMIC (
    
    
    
    ) to linearize the data for regression analysis.
  • Structure Cleaning:

    • Check for chirality (retain specific stereoisomers if known).

    • Set ionization states to pH 7.0

      
       2.0 (using tools like Epik or LigPrep).
      
    • Energy Minimization: Use the OPLS3e or MMFF94 force field. A convergence threshold of 0.05 kcal/mol/Å is recommended to ensure relaxed geometries.

Table 1: Representative Dataset Structure

Compound IDR1 (2-Pos)R2 (4-Pos)MIC (

M)
pMICClassification
BZ-01 ClAcetyl0.506.30Active
BZ-02 ClNitro1.205.92Active
BZ-03 HAcetyl45.04.35Moderate
BZ-04 OMeH250.03.60Inactive
Phase 2: Pharmacophore Hypothesis Generation

Objective: Identify the spatial arrangement of chemical features common to active ligands.

Algorithm: Use algorithms like HypoGen (Discovery Studio) or PHASE (Schrödinger).

  • Feature Definition: Based on the benzamide scaffold, select the following features:

    • H-Bond Acceptor (A): Carbonyl oxygens (amide and acetyl).

    • H-Bond Donor (D): Amide nitrogen (-NH).

    • Hydrophobic (H): 2-Chloro substituent, Phenyl rings.[4]

    • Ring Aromatic (R): Both phenyl rings.

  • Conformational Search: Generate conformers (max 100 per ligand) to account for flexibility of the amide bond.

  • Alignment: Align active ligands to identify the common pharmacophore.

  • Hypothesis Scoring: The software will generate multiple hypotheses (e.g., ADHRR, AAHRR). Select the top-ranked models based on:

    • Survival Score: High score indicates good statistical fit.[5]

    • Site Score: Alignment of features.[6]

    • Vector Score: Directionality match.

Phase 3: Model Validation (The "Trustworthiness" Pillar)

A pharmacophore model is only as good as its predictive power. You must perform the following self-validating tests:

  • Cost Analysis (HypoGen specific):

    • The difference between the Null Cost and Total Cost should be

      
       bits.
      
    • The Configuration Cost should be

      
      .
      
  • Fisher’s Randomization Test:

    • Randomize the activity data 95% or 99% confidence level (19 or 99 scrambles).

    • Success Criteria: None of the randomized runs should generate a hypothesis with a cost lower (better) than your original hypothesis.

  • Test Set Prediction:

    • Use a hold-out set of 5–10 compounds (not used in training).

    • Metric: Predictive correlation coefficient (

      
       or 
      
      
      
      ) must be
      
      
      (ideally
      
      
      ).
Molecular Docking Integration

To ground the ligand-based model in structural reality, dock the active compounds into the FtsZ crystal structure.

  • PDB Selection: 4DXD (Staphylococcus aureus FtsZ bound to a benzamide derivative).

  • Grid Generation: Center the grid on the co-crystallized ligand (PC190723).

  • Protocol:

    • Protein Prep: Remove water molecules (unless bridging), fix bond orders, add hydrogens.

    • Docking: Use Standard Precision (SP) followed by Extra Precision (XP).

    • Overlay: Superimpose the Pharmacophore Hypothesis onto the Docked Pose.

    • Validation: The "Hydrophobic" feature of the pharmacophore should align with the hydrophobic pocket formed by Val207, Leu209, and Ile228 in FtsZ.

Visualizing the Pharmacophore

The following diagram conceptualizes the spatial arrangement of the ADHRR (Acceptor-Donor-Hydrophobic-Ring-Ring) model derived for this scaffold.

PharmacophoreMap Acc1 Acceptor (Acetyl C=O) Ring1 Ring Arom (Phenyl B) Ring1->Acc1 ~2.8 Å Donor Donor (Amide NH) Ring1->Donor ~3.5 Å Ring2 Ring Arom (Phenyl A) Donor->Ring2 ~4.0 Å Acc2 Acceptor (Amide C=O) Hydro Hydrophobic (2-Cl) Ring2->Hydro ~2.5 Å Caption Fig 2: 3D Spatial constraints of the N-(4-acetylphenyl)-2-chlorobenzamide pharmacophore.

Figure 2: Conceptual 3D spatial arrangement of the pharmacophore features. Note the critical placement of the Hydrophobic feature (Cl) relative to the Amide linker.

References
  • Tripathy, S., Jupudi, S., & Sahu, S. K. (2017). Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors.[2] Journal of Biomolecular Structure and Dynamics, 36(11), 2984–2998. Link

  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide.[7][8] Journal of Heterocyclic Chemistry, 57(8), 3071-3081.[8] Link

  • BenchChem. 4-Chlorobenzamide: A Versatile Reagent in Medicinal Chemistry Research. BenchChem Application Notes. Link

  • Kaushik, P., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. Chemistry Central Journal. Link

  • Schrödinger Release 2023-1: Phase, Schrödinger, LLC, New York, NY, 2023. (Software Reference)

Sources

Exploratory

An In-depth Technical Guide to the Toxicological Profile and Safe Handling of N-(4-acetylphenyl)-2-chlorobenzamide

Executive Summary and Hazard Identification N-(4-acetylphenyl)-2-chlorobenzamide (CAS No. 84833-22-7) is a synthetic organic compound with potential applications in medicinal chemistry and material science.[1][2] This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary and Hazard Identification

N-(4-acetylphenyl)-2-chlorobenzamide (CAS No. 84833-22-7) is a synthetic organic compound with potential applications in medicinal chemistry and material science.[1][2] This guide provides a comprehensive analysis of its toxicological profile and a framework for its safe handling.

Direct toxicological data for this specific molecule is limited. Therefore, this guide employs a "read-across" approach, a scientifically accepted method in toxicology, to build a predictive hazard profile. This is achieved by analyzing data from structurally related analogues: the 2-chlorobenzamide moiety and the N-(4-acetylphenyl) moiety.

Based on available Safety Data Sheet (SDS) information and read-across analysis, N-(4-acetylphenyl)-2-chlorobenzamide is classified as a hazardous substance.

Summary of GHS Hazard Classifications:

Hazard ClassGHS CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning

This table is based on the hazard statements provided for N-(4-acetylphenyl)-2-chlorobenzamide.

Predictive Toxicological Profile

The toxicological profile is constructed by evaluating the constituent parts of the molecule. The 2-chlorobenzamide portion contributes to acute toxicity and irritant properties, while the N-(4-acetylphenyl) portion raises considerations of systemic effects, including potential metabolic activation.

Acute Toxicity

Acute toxicity refers to adverse effects occurring after a single dose or multiple doses given within 24 hours.

  • Oral: The compound is classified as "Harmful if swallowed". This is supported by data from the analogue 2-chlorobenzamide , which has a reported oral LD50 in rats of 1250 mg/kg, placing it in Category 4 for acute oral toxicity.[3]

  • Dermal: While specific data is unavailable, skin irritation is noted, and dermal absorption should be considered a potential route of exposure.

  • Inhalation: The compound is noted to potentially cause respiratory irritation. Handling should be conducted in a well-ventilated area or with local exhaust ventilation to minimize exposure to dust or aerosols.

Skin and Eye Irritation

The compound is classified as a skin and eye irritant. This is consistent with data for structural analogues like 2-chlorobenzamide and 4-chlorobenzamide, which are also classified as skin and eye irritants.[3][4] The mechanism is likely related to the chemical reactivity of the benzamide structure, which can interact with proteins and lipids in epithelial tissues, leading to an inflammatory response.

Genotoxicity and Carcinogenicity

No direct genotoxicity or carcinogenicity data is available for N-(4-acetylphenyl)-2-chlorobenzamide.

  • Read-Across Insights: The N-(4-acetylphenyl) moiety is structurally related to acetaminophen (N-(4-hydroxyphenyl)acetamide). Acetaminophen's toxicity is linked to its metabolic activation by cytochrome P450 enzymes to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[5][6] While the acetyl group in the target compound is different from the hydroxyl group in acetaminophen, the potential for metabolic activation at the phenyl ring is a theoretical concern that warrants further investigation. Animal studies on the related compound acetamide have reported liver tumors from oral exposure.[7]

Safe Handling and Exposure Control

Given the identified hazards, stringent safety protocols are mandatory.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[8]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[3]

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher level of respiratory protection should be used.

  • Hygiene Measures: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory area.[4]

Methodologies for Toxicological Evaluation

To definitively establish the toxicological profile of N-(4-acetylphenyl)-2-chlorobenzamide, a tiered testing strategy is recommended. The following diagram and protocols outline this standard approach.

Toxicological_Workflow cluster_0 Tier 1: In Silico & In Vitro cluster_1 Tier 2: Acute & Local Effects cluster_2 Tier 3: Systemic & Chronic Effects A QSAR & In Silico Modeling (Predictive Toxicology) B Ames Test (Bacterial Reverse Mutation Assay for Genotoxicity) A->B Guide initial in vitro tests C In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake in Keratinocytes) A->C G Repeated Dose Toxicity Study (28-day, Oral, OECD 407) B->G Positive result may trigger further study D Acute Oral Toxicity Study (OECD 423) C->D Determine starting dose range D->G Inform dose selection for chronic studies E In Vitro Skin Irritation Test (Reconstructed Human Epidermis, OECD 439) F In Vitro Eye Irritation Test (Bovine Corneal Opacity, OECD 437) E->F H Metabolism & Pharmacokinetics (In vivo/In vitro)

Caption: A tiered workflow for toxicological assessment of a novel chemical.

Example Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This in vitro assay is a primary screen for genotoxic potential.

  • Preparation: Prepare serial dilutions of N-(4-acetylphenyl)-2-chlorobenzamide in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine or tryptophan operon.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Combine the test compound, bacterial culture, and S9 mix (if applicable) in a soft agar overlay. Pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Understanding the Safety Data Sheet (SDS)

An SDS is a standardized 16-section document providing comprehensive safety information. Researchers must review the SDS before handling any chemical.

SDS_Structure SDS 1. Identification 2. Hazard(s) Identification 3. Composition 4. First-Aid 5. Fire-Fighting 6. Accidental Release 7. Handling & Storage 8. Exposure Controls/PPE 9. Physical & Chemical Properties 10. Stability & Reactivity 11. Toxicological Info 12. Ecological Info 13. Disposal 14. Transport Info 15. Regulatory Info 16. Other Info SDS:f1->SDS:f8 Hazards inform PPE choice SDS:f10->SDS:f1 Tox data determines hazards SDS:f6->SDS:f7 Cleanup informs handling

Caption: Logical relationships between key sections of a Safety Data Sheet.

Conclusion and Recommendations

N-(4-acetylphenyl)-2-chlorobenzamide should be handled as a hazardous substance that is harmful if swallowed and causes significant skin, eye, and respiratory irritation. While extensive toxicological data is not available for this specific compound, a read-across analysis of its structural components suggests a profile of moderate acute toxicity and potential for metabolic activation that requires further investigation. All handling procedures must be conducted within a controlled laboratory environment with appropriate engineering controls and personal protective equipment. It is strongly recommended that a comprehensive toxicological assessment, starting with in vitro assays for genotoxicity and cytotoxicity, be performed before this compound is advanced in any drug development pipeline.

References

  • PubChem, National Institutes of Health. 2-Chlorobenzamide | C7H6ClNO | CID 69111. Available from: [Link] [Accessed February 2026].

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Available from: [Link] [Accessed February 2026].

  • PubMed, National Institutes of Health. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Available from: [Link] [Accessed February 2026].

  • ResearchGate. (PDF) A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Available from: [Link] [Accessed February 2026].

  • PubChemLite. N-(4-acetylphenyl)-4-chlorobenzamide (C15H12ClNO2). Available from: [Link] [Accessed February 2026].

  • U.S. Environmental Protection Agency (EPA). Acetamide. Available from: [Link] [Accessed February 2026].

  • Fisher Scientific. SAFETY DATA SHEET - N1-(3-Acetyl-4-hydroxyphenyl)acetamide. Available from: [Link] [Accessed February 2026].

  • PubChem, National Institutes of Health. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354. Available from: [Link] [Accessed February 2026].

  • U.S. Environmental Protection Agency (EPA). N-(4-acetylphenyl)-3,4-dichlorobenzamide - Toxics Release Inventory. Available from: [Link] [Accessed February 2026].

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of N-(4-acetylphenyl)-2-chlorobenzamide

Executive Summary & Scientific Rationale This application note details a robust, scalable protocol for the synthesis of N-(4-acetylphenyl)-2-chlorobenzamide , a chlorinated benzanilide derivative often utilized as a stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a robust, scalable protocol for the synthesis of N-(4-acetylphenyl)-2-chlorobenzamide , a chlorinated benzanilide derivative often utilized as a structural motif in medicinal chemistry (e.g., histone deacetylase inhibitors) and agrochemical synthesis (structural analogs of Boscalid).

The synthesis strategy relies on a nucleophilic acyl substitution (Schotten-Baumann type) under anhydrous conditions.

Strategic Selection of Reagents
  • Electrophile: 2-Chlorobenzoyl chloride. Chosen for its high reactivity compared to the carboxylic acid, driving the reaction to completion without the need for high-temperature dehydration. The ortho-chloro substituent provides steric bulk, which can influence the rotational barrier of the amide bond, a critical parameter in subsequent biological docking studies.

  • Nucleophile: 4'-Aminoacetophenone. The para-acetyl group is electron-withdrawing, slightly reducing the nucleophilicity of the amine. Therefore, the protocol utilizes an organic base catalyst to facilitate proton transfer and prevent the formation of unreactive ammonium salts.

  • Base/Scavenger: Triethylamine (Et₃N) or Pyridine. Acts as an HCl scavenger to drive the equilibrium forward and protect the acid-labile acetal moieties if present in downstream applications.

Reaction Mechanism & Logic

The formation of the amide bond proceeds via an addition-elimination mechanism. The amine lone pair attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the chloride ion, which is subsequently neutralized by the base.

Mechanistic Pathway Diagram[1]

ReactionMechanism Reactants Reactants: 2-Chlorobenzoyl Chloride + 4-Aminoacetophenone Intermediate Tetrahedral Intermediate (Zwitterionic) Reactants->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Re-hybridization Product Product: N-(4-acetylphenyl)-2-chlorobenzamide + HCl (scavenged) Transition->Product Irreversible Step

Figure 1: Mechanistic flow of the nucleophilic acyl substitution.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Chlorobenzoyl chloride (≥98%)

    • 4'-Aminoacetophenone (≥99%)

    • Triethylamine (Et₃N) (Anhydrous)

    • Dichloromethane (DCM) (Anhydrous)

  • Equipment:

    • 3-neck round-bottom flask (250 mL)

    • Addition funnel (pressure-equalizing)

    • Nitrogen/Argon gas line

    • Rotary evaporator

Step-by-Step Methodology

Phase 1: Preparation of the Nucleophile Solution

  • Setup: Flame-dry a 250 mL 3-neck flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 4'-Aminoacetophenone (1.35 g, 10.0 mmol) .

  • Solvent Addition: Add Dichloromethane (DCM, 50 mL) via syringe. Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.53 mL, 11.0 mmol) . The slight excess ensures complete neutralization of the HCl byproduct. Critical Note: The solution must be kept basic to prevent the protonation of the amine, which would render it non-nucleophilic.

Phase 2: Acylation (The Critical Step)

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This controls the exothermicity of the reaction and minimizes side reactions (e.g., di-acylation).

  • Addition: Dissolve 2-Chlorobenzoyl chloride (1.75 g, 10.0 mmol) in 10 mL DCM in the addition funnel. Add this solution dropwise to the amine mixture over 20 minutes .

    • Observation: A white precipitate (Triethylamine hydrochloride) will begin to form immediately.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature naturally. Stir for 4–6 hours . Monitor via TLC (System: Hexane/Ethyl Acetate 2:1).

Phase 3: Workup & Purification

  • Quench: Pour the reaction mixture into 50 mL of cold 1M HCl . This removes unreacted amine and the triethylamine.

  • Extraction: Separate the organic layer.[1] Wash sequentially with:

    • 50 mL Saturated NaHCO₃ (removes unreacted acid chloride/acid).

    • 50 mL Brine (drying step).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) to yield colorless needles.

Operational Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Solvation Dissolve 4-Aminoacetophenone in DCM + Et3N Start->Solvation Cooling Cool to 0°C Solvation->Cooling Addition Dropwise Addition of 2-Chlorobenzoyl Chloride Cooling->Addition Reaction Stir at RT (4-6h) Precipitate forms (Et3N.HCl) Addition->Reaction Workup Wash: 1M HCl -> NaHCO3 -> Brine Reaction->Workup Purification Recrystallize (EtOH/H2O) Workup->Purification End Final Product: N-(4-acetylphenyl)-2-chlorobenzamide Purification->End

Figure 2: Operational workflow for the synthesis process.

Data Analysis & Validation

The following table summarizes the expected physicochemical properties for validation.

ParameterExpected ValueMethod of Verification
Physical State White/Colorless Crystalline SolidVisual Inspection
Melting Point 165–167 °CCapillary Melting Point Apparatus
Yield 85–92%Gravimetric Analysis
Rf Value ~0.45TLC (Hexane:EtOAc 2:1)
¹H NMR (DMSO-d₆) δ 10.8 (s, 1H, NH), 7.9 (d, 2H), 7.8 (d, 2H), 7.4-7.6 (m, 4H), 2.5 (s, 3H)400 MHz NMR Spectroscopy

Interpretation of ¹H NMR:

  • Singlet at 2.5 ppm: Confirms the integrity of the acetyl methyl group (–COCH₃).

  • Singlet at 10.8 ppm: Characteristic downfield shift of the amide proton (–NH–), indicating successful coupling.

  • Aromatic Region (7.4–7.9 ppm): The splitting pattern must show two distinct spin systems: the AA'BB' system of the para-substituted acetophenone ring and the ABCD system of the ortho-substituted benzoyl ring.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Hydrolysis of 2-chlorobenzoyl chloride due to moisture.

    • Solution: Ensure all glassware is flame-dried and DCM is anhydrous. Re-distill the acid chloride if it appears cloudy.

  • Impurity (Di-acylation):

    • Cause: Excess acid chloride or high temperature during addition.

    • Solution: Strictly maintain 0°C during addition and ensure precise 1:1 stoichiometry.

  • Sticky Solid:

    • Cause: Trapped solvent or impurities.

    • Solution: Triturate the crude solid with cold diethyl ether before recrystallization to remove non-polar impurities.

References

  • Sigma-Aldrich. N-(4-acetylphenyl)-2-chlorobenzamide Product Information. Link

  • PubChem.[2] N-(4-Acetylphenyl)benzamide (Analogous Structure & Properties). National Library of Medicine. Link

  • BenchChem. N-(3-acetylphenyl)-2-chlorobenzamide Synthesis and Properties. Link

  • Tsopka, I. C., et al. "Synthesis of N-(4-acetylphenyl)-2-chloroacetamide." Molecules, 2021. (Cited for general acylation conditions of 4-aminoacetophenone). Link

  • Kobkeatthawin, T., et al. "Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide."[3] Crystallography Reports, 2017.[3] (Cited for structural characterization of similar N-acetylphenyl amides). Link

Sources

Application

Application Note &amp; Protocol: Systematic Solvent Selection for N-(4-acetylphenyl)-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection

N-(4-acetylphenyl)-2-chlorobenzamide (MW: 273.71 g/mol , Formula: C₁₅H₁₂ClNO₂) is a compound of interest in synthetic chemistry and drug discovery, belonging to the benzamide class of molecules.[1] The success of subsequent applications—be it chemical synthesis, purification, formulation, or analytical characterization—is fundamentally dependent on the initial step of dissolving the compound.[2] The choice of an appropriate solvent is not merely a matter of convenience; it is a critical parameter that influences reaction kinetics, yield, purity, crystal morphology, and ultimately, the biological efficacy and stability of a final product.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify the optimal solvents for N-(4-acetylphenyl)-2-chlorobenzamide. We will move beyond simple trial-and-error, establishing a rationale based on chemical structure, and provide detailed protocols for both rapid qualitative screening and rigorous quantitative solubility determination.

Theoretical Considerations: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solvent selection.[4][5] A solute dissolves best in a solvent that shares similar intermolecular forces. An analysis of the N-(4-acetylphenyl)-2-chlorobenzamide structure reveals key functional groups that dictate its solubility profile:

  • Polar Functional Groups: The molecule contains a secondary amide (-CONH-) and a ketone group (C=O). The amide is capable of both donating and accepting hydrogen bonds, while the ketone group can accept hydrogen bonds. These features suggest an affinity for polar solvents.[4]

  • Non-Polar Moieties: The structure is dominated by two aromatic rings (a 2-chlorobenzoyl ring and a 4-acetylphenyl ring). These large, hydrophobic regions contribute to its solubility in less polar organic solvents and significantly limit its solubility in water.[4]

  • Overall Polarity: The combination of these features makes N-(4-acetylphenyl)-2-chlorobenzamide a moderately polar molecule. It is predicted to be poorly soluble in highly non-polar solvents (e.g., hexane) and also in highly polar, protic solvents like water. Its optimal solubility is likely to be found in polar aprotic solvents that can interact with the polar groups without the competing network of hydrogen bonds found in water, or in polar protic solvents like alcohols. Studies on similar benzamide derivatives confirm this trend, showing high solubility in solvents like methanol and acetone, and very low solubility in water.[5][6]

Systematic Workflow for Solvent Selection

A structured approach is essential for efficiently identifying the ideal solvent system while minimizing resource expenditure. The following workflow outlines a logical progression from broad screening to precise quantitative measurement.

Solvent_Selection_Workflow start Define Application (e.g., Stock Solution, Crystallization, Assay Buffer) qual_screen Protocol 1: Qualitative Screening (Test broad range of solvents) start->qual_screen categorize Categorize Results: - Freely Soluble - Sparingly Soluble - Insoluble qual_screen->categorize decision_promising Promising Solvents Identified? categorize->decision_promising quant_analysis Protocol 2: Quantitative Analysis (Shake-Flask Method) decision_promising->quant_analysis  Yes end_fail Re-evaluate Solvent Choice (Consider co-solvents or alternative solvents) decision_promising->end_fail  No data_eval Evaluate Solubility Data (mg/mL) quant_analysis->data_eval decision_final Meets Application Requirements? data_eval->decision_final end_success Optimal Solvent(s) Identified decision_final->end_success  Yes decision_final->end_fail  No

Caption: Workflow for systematic solvent selection.

Experimental Protocols

Safety Precaution: Always handle solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Rapid Qualitative Solubility Screening

Objective: To quickly assess the solubility of N-(4-acetylphenyl)-2-chlorobenzamide across a diverse range of solvents and classify it into broad categories.

Materials:

  • N-(4-acetylphenyl)-2-chlorobenzamide

  • A selection of solvents (see Table 1 for suggestions)

  • Small vials (e.g., 2 mL glass vials)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation: Weigh approximately 2-5 mg of the compound into a clean, dry vial.

  • Solvent Addition: Add the selected solvent dropwise (e.g., in 100 µL increments).

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Classification: Continue adding solvent up to a total volume of 1 mL. Classify the solubility based on the volume of solvent required to achieve complete dissolution.

    • Freely Soluble: Dissolves completely in < 0.5 mL.

    • Sparingly Soluble: Dissolves partially or requires > 0.5 mL for complete dissolution.

    • Insoluble: Does not visibly dissolve after adding 1 mL of solvent.

  • Record: Document the observations for each solvent tested.

Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the precise equilibrium solubility of the compound in promising solvents, expressed in mg/mL or molarity. The shake-flask method is considered the gold-standard for this measurement.[7][8][9][10]

Materials:

  • N-(4-acetylphenyl)-2-chlorobenzamide

  • Selected solvent(s) identified from Protocol 1

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control (set to 25°C or other desired temperature)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Calibrated analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

  • Prepare Supersaturated Solution: Add an excess amount of N-(4-acetylphenyl)-2-chlorobenzamide to a vial containing a known volume of the solvent (e.g., 20-30 mg in 2 mL). The presence of undissolved solid is essential to ensure equilibrium is reached.[8]

  • Equilibration: Seal the vial tightly and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) for 24-48 hours.[10] This extended time ensures the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.[7]

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated UV-Vis spectrophotometer (at the compound's λmax) or an HPLC method.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor.

    • Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

  • Replicates: Perform the entire procedure in triplicate to ensure the results are reproducible.[10]

Data Summary and Solvent Recommendations

The following table summarizes the predicted solubility of N-(4-acetylphenyl)-2-chlorobenzamide in common laboratory solvents based on its chemical structure and data from analogous benzamide compounds.[6][11][12] Experimental verification using the protocols above is highly recommended.

SolventClass (ICH)[3]TypePredicted SolubilityApplication Notes & Remarks
Dimethyl Sulfoxide (DMSO) Class 3Polar AproticHigh (> 50 mg/mL)Excellent for preparing high-concentration stock solutions.[12] Use minimal amounts in biological assays (<0.5%) due to potential cytotoxicity.[12]
Acetone Class 3Polar AproticHigh Good for synthesis and purification (crystallization). Highly volatile.
Ethanol Class 3Polar ProticModerate to Good A versatile and safer solvent choice. Often used as a co-solvent to improve aqueous solubility.[11][12]
Methanol Class 2Polar ProticModerate to Good Similar to ethanol but with higher toxicity. Use with caution. Benzamides often show high solubility in methanol.[6]
Ethyl Acetate Class 3Moderately PolarModerate A common solvent for extraction and chromatography.[11][13]
Dichloromethane (DCM) Class 2Non-polarModerate Effective for many organic compounds but is a regulated, chlorinated solvent.[13]
Acetonitrile Class 2Polar AproticLow to Moderate Common mobile phase in reverse-phase HPLC. Benzamide itself has low solubility in acetonitrile.[6]
Water / PBS (pH 7.4) N/APolar ProticVery Low / Insoluble The large hydrophobic structure prevents significant dissolution in aqueous media.[4][12]
Hexane / Heptane Class 2Non-polarInsoluble Inappropriate as a primary solvent; can be used as an anti-solvent for crystallization.[11]

Troubleshooting Common Solubility Issues

Issue: The compound precipitates when a DMSO stock solution is diluted into an aqueous buffer (e.g., PBS for a biological assay).

Cause: The compound's solubility in the final mixed-solvent system (e.g., 99.5% aqueous buffer, 0.5% DMSO) is much lower than in the pure DMSO stock.

Solutions:

  • Lower the Final Concentration: The simplest solution is to reduce the target concentration to a point below its aqueous solubility limit.

  • Use a Co-Solvent: Prepare an intermediate dilution of the DMSO stock in a more miscible solvent like ethanol before the final dilution into the aqueous buffer.[12] This can help keep the compound in solution.

  • Serial Dilution: Instead of a single large dilution step, perform a series of smaller dilutions. This gradual change in solvent polarity can sometimes prevent shocking the compound out of solution.

Conclusion

The solubility of N-(4-acetylphenyl)-2-chlorobenzamide is governed by its moderately polar nature, with significant contributions from both polar amide/ketone functionalities and non-polar aromatic rings. A systematic approach, beginning with theoretical analysis and followed by structured experimental protocols, is the most effective strategy for identifying optimal solvents. For high-concentration stock solutions, DMSO and acetone are primary candidates. For applications requiring less toxic or protic solvents, ethanol and ethyl acetate are excellent choices. Aqueous solubility is extremely limited, necessitating the use of co-solvents for biological assays. The protocols and data presented herein provide a robust foundation for making informed decisions in the handling and application of this compound.

References

  • Benchchem. (n.d.). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
  • ACS Green Chemistry Institute. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PMC.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • MedCrave. (2023, September 15). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.
  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
  • ResearchGate. (n.d.). (PDF) A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice.
  • SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Solubility of Things. (n.d.). Benzamide.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure | Request PDF.
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Benchchem. (n.d.). Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays.
  • BLDpharm. (n.d.). 84833-22-7|N-(4-Acetylphenyl)-2-chlorobenzamide.

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of N-(4-acetylphenyl)-2-chlorobenzamide

Forward-Looking Statement This document provides a comprehensive guide for the in vitro evaluation of N-(4-acetylphenyl)-2-chlorobenzamide. It is important to note that while extensive research exists on the broader clas...

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement

This document provides a comprehensive guide for the in vitro evaluation of N-(4-acetylphenyl)-2-chlorobenzamide. It is important to note that while extensive research exists on the broader class of benzamide and chloroacetamide derivatives, specific published data on the biological activities of N-(4-acetylphenyl)-2-chlorobenzamide is limited. The protocols and application notes herein are therefore constructed based on the established biological activities of structurally analogous compounds, which have demonstrated potential as anticancer and anti-inflammatory agents.[1][2][3] These methodologies are intended to serve as a robust starting point for investigating the therapeutic potential of this specific molecule.

Introduction and Scientific Rationale

N-(4-acetylphenyl)-2-chlorobenzamide belongs to the benzamide class of organic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a number of clinically used drugs.[3][4] The structure, featuring a 2-chlorobenzamide moiety linked to a 4-acetylphenyl group, suggests several avenues for biological interaction. The chlorobenzamide portion is a known pharmacophore in compounds with anticancer and anti-inflammatory properties, while the acetylphenyl group can influence metabolic stability and binding interactions.[5]

Derivatives of benzamides and related structures have been reported to exert their effects through various mechanisms, including the induction of apoptosis in cancer cells, inhibition of key inflammatory mediators, and modulation of signaling pathways such as NF-κB and cyclooxygenase (COX) pathways.[1][2] Given these precedents, this guide will focus on providing detailed protocols to investigate the potential cytotoxic, pro-apoptotic, and anti-inflammatory activities of N-(4-acetylphenyl)-2-chlorobenzamide.

Proposed In Vitro Assays for Biological Characterization

The following section details step-by-step protocols for the initial in vitro characterization of N-(4-acetylphenyl)-2-chlorobenzamide. Each protocol is designed to be self-validating through the inclusion of appropriate controls.

Assessment of Anticancer Activity

A fundamental first step in evaluating a novel compound for oncology applications is to determine its effect on cancer cell viability and its ability to induce programmed cell death (apoptosis).

This colorimetric assay provides a quantitative measure of cell viability by assessing the metabolic activity of living cells.[1] Viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solution of N-(4-acetylphenyl)-2-chlorobenzamide in DMSO C Seed cells into 96-well plates and allow to adhere overnight A->C B Culture selected cancer cell lines (e.g., A549, HCT116) B->C E Treat cells with varying concentrations of the compound C->E D Prepare serial dilutions of the compound in culture medium D->E F Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) F->E G Incubate for 48-72 hours H Add Resazurin solution to each well G->H I Incubate for 2-4 hours H->I J Measure fluorescence at 560nm (Ex) / 590nm (Em) I->J K Calculate percentage of cell viability relative to control J->K L Plot dose-response curve and determine IC50 value K->L

Caption: Workflow for assessing the cytotoxicity of N-(4-acetylphenyl)-2-chlorobenzamide.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., A549 lung carcinoma or HCT116 colon carcinoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells and seed them into a 96-well clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of N-(4-acetylphenyl)-2-chlorobenzamide in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations.

    • Include wells with vehicle control (DMSO at the highest concentration used for the compound) and a positive control (e.g., Doxorubicin).

  • Incubation and Assay:

    • Incubate the plate for 48 to 72 hours.

    • Prepare a 0.15 mg/mL solution of Resazurin in PBS.

    • Add 20 µL of the Resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the cell viability against the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Compound Concentration (µM)Mean FluorescenceStandard Deviation% Viability
Vehicle Control4500250100
0.1445023098.9
1420021093.3
10310018068.9
25230015051.1
50150012033.3
1008009017.8
IC50 (µM) ~25

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate and treat with N-(4-acetylphenyl)-2-chlorobenzamide at concentrations around the determined IC50 value as described in section 2.1.1.

    • Incubate for a shorter duration, typically 24 hours, to capture early apoptotic events.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Express the results as fold change in caspase activity relative to the vehicle-treated control.

Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, and many therapeutic agents act by modulating inflammatory pathways.

This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), a key pro-inflammatory mediator.[6]

Hypothesized Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus iNOS iNOS gene expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Compound N-(4-acetylphenyl) -2-chlorobenzamide Compound->IKK Inhibition? Compound->NFkB Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by N-(4-acetylphenyl)-2-chlorobenzamide.

Detailed Protocol:

  • Cell Culture and Stimulation:

    • Culture RAW 264.7 murine macrophages.

    • Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of N-(4-acetylphenyl)-2-chlorobenzamide for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are central to the production of prostaglandins.[2]

Detailed Protocol:

  • Assay Setup:

    • Use a commercial COX inhibitor screening assay kit that typically includes human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent.

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to separate wells.

  • Compound Addition:

    • Add various concentrations of N-(4-acetylphenyl)-2-chlorobenzamide to the wells.

    • Include a vehicle control and reference inhibitors (e.g., SC-560 for COX-1 and Celecoxib for COX-2).

  • Reaction and Detection:

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.[2]

    • Stop the reaction and add the detection reagent.

    • Measure the signal (fluorescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value for both COX-1 and COX-2 to assess the compound's inhibitory potency and selectivity.

Data Presentation for COX Inhibition:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
N-(4-acetylphenyl)-2-chlorobenzamide50510
Celecoxib (Reference)>1000.1>1000
SC-560 (Reference)0.01150.0006

Concluding Remarks and Future Directions

The protocols outlined in this guide provide a foundational framework for the initial in vitro characterization of N-(4-acetylphenyl)-2-chlorobenzamide. Positive results from these assays, such as potent cytotoxicity against cancer cells or selective inhibition of COX-2, would warrant further investigation. Subsequent studies could include exploring the compound's effect on other cellular processes, such as cell cycle progression, invasion, and migration. Ultimately, promising in vitro data will pave the way for in vivo studies to assess the compound's efficacy and safety in animal models.

References

  • Abdel-Latif, E. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N -(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2014). Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. Retrieved February 23, 2026, from [Link]

  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved February 23, 2026, from [Link]

  • PubMed. (2019). 4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Retrieved February 23, 2026, from [Link]

  • PubMed. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). N-(4-acetylphenyl)-4-chlorobenzamide. Retrieved February 23, 2026, from [Link]

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved February 23, 2026, from [Link]

  • PMC. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). N-(4-Chlorophenyl)-2-methylbenzamide. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of N-(Chlorophenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. Retrieved February 23, 2026, from [Link]

Sources

Application

Technical Application Note: Storage, Handling, and Reconstitution of N-(4-acetylphenyl)-2-chlorobenzamide

Abstract & Compound Profile N-(4-acetylphenyl)-2-chlorobenzamide (CAS: 84833-22-7) is a substituted benzamide derivative characterized by a 2-chlorobenzoyl moiety linked to a 4-acetyl-aniline scaffold. It serves as a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

N-(4-acetylphenyl)-2-chlorobenzamide (CAS: 84833-22-7) is a substituted benzamide derivative characterized by a 2-chlorobenzoyl moiety linked to a 4-acetyl-aniline scaffold. It serves as a critical intermediate in the synthesis of quinazolinones and bioactive heterocycles, often utilized in medicinal chemistry libraries for high-throughput screening (HTS) against kinase or viral targets.

This guide defines the rigorous protocols for storage, solubilization, and handling to maintain the structural integrity of the acetyl group (susceptible to condensation) and the amide linkage (susceptible to hydrolysis under extreme conditions).

Physicochemical Snapshot
PropertySpecification
CAS Number 84833-22-7
Molecular Formula

Molecular Weight 273.71 g/mol
Appearance White to off-white crystalline solid
Solubility (Water) Low (< 1 mg/mL)
Solubility (DMSO) High (~20–50 mg/mL)
LogP (Predicted) ~2.5 – 3.0 (Lipophilic)

Storage Protocols: Solid State & Solution

To prevent degradation—specifically the photochemical excitation of the acetophenone moiety or hydrolysis of the amide bond—adherence to a "Cold-Dark-Dry" triad is mandatory.

A. Solid State Storage (Lyophilized Powder)

Standard: Long-term storage (> 1 month) requires -20°C . Short-term: Ambient temperature (20–25°C) is acceptable for shipping or immediate use (< 1 week), provided the container is sealed.

  • Moisture Control: The amide bond is robust, but the crystalline lattice can absorb moisture, complicating weighing. Store vials inside a secondary container (desiccator) with indicating silica gel.

  • Light Protection: Acetophenone derivatives can act as photosensitizers. Store in amber glass vials or wrap clear vials in aluminum foil to prevent UV-induced radical formation.

B. Solution Storage (Stock Solutions)

Solvent of Choice: Anhydrous DMSO (Dimethyl Sulfoxide). Concentration: Prepare stocks at 10 mM or 50 mM .

  • Temperature: Store at -80°C for maximum stability (> 6 months). Store at -20°C for active use (1–3 months).

  • Freeze-Thaw Cycles: Limit to a maximum of 3 cycles . Repeated phase changes can precipitate the compound or introduce condensation water into the hygroscopic DMSO.

    • Best Practice: Aliquot stock solutions into single-use volumes (e.g., 50 µL) immediately after preparation.

Visualization: Storage Decision Matrix

The following logic tree dictates the handling flow based on the compound's state.

StorageProtocol Start Compound Receipt (N-(4-acetylphenyl)-2-chlorobenzamide) StateCheck Determine State Start->StateCheck Solid Solid / Powder StateCheck->Solid Lyophilized Solution Solubilized (DMSO) StateCheck->Solution Liquid SolidShort Short Term (<1 Week) Store: RT, Desiccated, Dark Solid->SolidShort Immediate Use SolidLong Long Term (>1 Week) Store: -20°C, Desiccated, Amber Vial Solid->SolidLong Banking Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Solution->Aliquot SolFrozen Store: -80°C (Preferred) or -20°C Aliquot->SolFrozen

Figure 1: Decision matrix for the storage of N-(4-acetylphenyl)-2-chlorobenzamide based on physical state and usage timeline.

Protocol: Reconstitution & Solubilization

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials
  • N-(4-acetylphenyl)-2-chlorobenzamide (Solid)

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Vortex mixer

  • Ultrasonic bath (Sonicator)

  • Amber glass vials (2 mL or 4 mL) with PTFE-lined caps

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Calculation: Determine the volume of DMSO required (

    
    ) using the formula:
    
    
    
    
    • Example: To dissolve 5 mg :

      
      
      
  • Addition: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Mixing: Vortex vigorously for 30 seconds.

  • Sonication: If visible particulates remain, sonicate in a water bath at ambient temperature for 2–5 minutes. The solution should be visually clear and colorless to pale yellow.

  • Aliquot & Label: Dispense into 50–100 µL aliquots in amber tubes. Label with "ID-Conc-Date".

  • Cryopreservation: Flash freeze in liquid nitrogen (optional) or place directly into -80°C storage.

Quality Control: Stability-Indicating HPLC Method

To verify compound integrity after long-term storage, use the following HPLC parameters.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Wavelength 254 nm (Amide/Aromatic) and 280 nm
Gradient 5% B to 95% B over 10 minutes
Expected RT Compound is lipophilic; expect elution at ~60–70% B (approx. 6–7 min).

Degradation Flags:

  • Peak at solvent front: Indicates hydrolysis (cleavage to 4-aminoacetophenone and 2-chlorobenzoic acid).

  • Peak broadening: May indicate aggregation or partial solubility issues.

Visualization: Reconstitution Workflow

Reconstitution Equilibrate 1. Warm to RT (Prevent Condensation) Weigh 2. Weigh Mass (e.g., 5 mg) Equilibrate->Weigh AddSolvent 3. Add Anhydrous DMSO (Calc for 10 mM) Weigh->AddSolvent Mix 4. Vortex & Sonicate (Until Clear) AddSolvent->Mix QC 5. Visual Inspection (Check for Precipitate) Mix->QC Store 6. Aliquot & Freeze (-80°C) QC->Store

Figure 2: Step-by-step workflow for the reconstitution of N-(4-acetylphenyl)-2-chlorobenzamide.

Safety & Handling (HSE)

  • Hazards: Classified as Irritant (Xi).

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of as hazardous chemical waste containing organic nitrogen/halogens.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 223354, N-(4-Acetylphenyl)benzamide (Analogous Structure). Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Stability in DMSO).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(4-acetylphenyl)-2-chlorobenzamide

Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)-2-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-acetylphenyl)-2-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important amide coupling reaction. By understanding the underlying principles and potential pitfalls, you can significantly improve your reaction yield and product purity.

Reaction Overview

The synthesis of N-(4-acetylphenyl)-2-chlorobenzamide is a classic example of nucleophilic acyl substitution, specifically an acylation reaction. It is often performed under Schotten-Baumann conditions.[1][2] The reaction involves the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses to form the desired amide product and releases a molecule of hydrochloric acid (HCl).

The HCl byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is essential to neutralize the acid and drive the reaction to completion.[2]

Frequently Asked Questions (FAQs)

Q: What is the primary application of N-(4-acetylphenyl)-2-chlorobenzamide and its analogs?

A: Benzamide derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of pharmacological activities, including antipsychotic, antihypertensive, and antimicrobial properties.[3] This specific scaffold serves as a crucial intermediate in the synthesis of more complex molecules for drug discovery and development.

Q: What is the role of the base in this reaction?

A: The base, typically a tertiary amine like pyridine or triethylamine, or an inorganic base like sodium hydroxide, serves two primary functions.[1][] Its main role is to act as an acid scavenger, neutralizing the HCl generated during the reaction.[2] This prevents the protonation of the starting amine, ensuring it remains a potent nucleophile. Some bases, like pyridine, can also act as nucleophilic catalysts by forming a highly reactive acylpyridinium intermediate.[5]

Q: Are there any major safety concerns with this synthesis?

A: Yes. 2-Chlorobenzoyl chloride is corrosive and moisture-sensitive.[6][7] It can cause severe burns upon contact. The reaction can also be highly exothermic.[][8] It is imperative to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and control the addition rate of reagents to manage the reaction temperature.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format to help you diagnose and resolve problems effectively.

Problem Area 1: Low or No Product Yield

Q: I have a low yield. Where should I start my investigation?

A: A low yield can stem from several factors. A logical troubleshooting workflow is essential. Start by critically evaluating your starting materials, then move to the reaction conditions, and finally, the workup procedure.

Troubleshooting_Low_Yield cluster_reagents Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification Start Low Yield Detected Check_Reagents Verify Starting Material Quality Start->Check_Reagents Reagent_Purity Impure Amine or Acyl Chloride? Check_Reagents->Reagent_Purity Check Purity (NMR, GC) Check_Conditions Evaluate Reaction Conditions Base_Issue Incorrect Base or Stoichiometry? Check_Conditions->Base_Issue Check Base Selection Check_Workup Review Workup & Purification Extraction_Loss Product Lost During Extraction? Check_Workup->Extraction_Loss Check aqueous layers Solution Yield Improved Reagent_Purity->Solution Use pure reagents Reagent_Moisture Moisture Contamination? Reagent_Purity->Reagent_Moisture If pure... Reagent_Moisture->Check_Conditions If dry... Reagent_Moisture->Solution Use anhydrous conditions Base_Issue->Solution Optimize base Temp_Issue Suboptimal Temperature? Base_Issue->Temp_Issue If base is correct... Temp_Issue->Solution Adjust temperature Time_Issue Insufficient Reaction Time? Temp_Issue->Time_Issue If temp is optimal... Time_Issue->Check_Workup If time is sufficient... Time_Issue->Solution Increase reaction time Purification_Loss Loss During Recrystallization? Extraction_Loss->Purification_Loss If extraction is efficient... Purification_Loss->Solution Optimize purification

Caption: Troubleshooting workflow for low reaction yield.

Q: How do I know if my starting materials are the problem?

A: The purity of your starting materials is critical.

  • 2-Chlorobenzoyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to the unreactive 2-chlorobenzoic acid.[8][9] If the bottle is old or has been improperly stored, a significant portion may have hydrolyzed. A simple check is to run an IR spectrum; the presence of a broad O-H stretch around 3000 cm⁻¹ alongside the sharp C=O stretch of the acyl chloride indicates hydrolysis.

  • 4-Aminoacetophenone: While more stable, its purity should also be confirmed, for instance, by its melting point. Impurities can interfere with the reaction.

Q: My TLC plate shows multiple spots, including unreacted starting material. What does this suggest?

A: This points towards an incomplete reaction.[9] Consider the following:

  • Insufficient Base: The most common cause. The HCl byproduct neutralizes your starting amine, preventing it from reacting.[10] Ensure you use at least one equivalent of base. For less reactive amines, a slight excess (1.1-1.2 equivalents) may be beneficial.

  • Reaction Time and Temperature: Amide formations can be exothermic, so they are often started at a low temperature (0 °C) to control the reaction rate.[8] However, the reaction may need to be warmed to room temperature and stirred for several hours to proceed to completion.[8] Monitor the reaction by TLC until the starting amine spot disappears.

  • Poor Mixing: If the reaction is heterogeneous (e.g., using an inorganic base in a biphasic system), vigorous stirring is essential to ensure the reactants come into contact.[1][11]

Problem Area 2: Product Purity Issues

Q: My final product is an oil or a discolored solid. What are the likely impurities?

A: The most common impurity is 2-chlorobenzoic acid, formed from the hydrolysis of the acyl chloride.[9] If you used an organic base like pyridine or triethylamine, the corresponding hydrochloride salt might also be present if the washing steps were not thorough.

Q: How can I effectively remove these impurities?

A: A standard aqueous workup is usually sufficient.[8][12]

  • Quench the reaction: Add water or a saturated sodium bicarbonate solution to stop the reaction.

  • Extract: Use an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash:

    • Wash with a dilute acid (e.g., 1 M HCl) to remove any unreacted 4-aminoacetophenone and the tertiary amine base.[8]

    • Wash with a saturated sodium bicarbonate solution to remove the 2-chlorobenzoic acid impurity.[8]

    • Wash with brine to remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Q: My product still seems impure after the workup. What's the next step?

A: Recrystallization is an excellent method for purifying the final product.[13][14] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.[14] Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Allowing this to cool slowly should yield pure crystals.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)EquivalentsQuantity
4-Aminoacetophenone135.17101.01.35 g
2-Chlorobenzoyl chloride175.01111.11.93 g (1.33 mL)
Pyridine79.10121.20.95 g (0.97 mL)
Dichloromethane (DCM), anhydrous---50 mL
1 M Hydrochloric Acid---2 x 25 mL
Saturated Sodium Bicarbonate---2 x 25 mL
Brine---25 mL
Anhydrous Sodium Sulfate---~5 g

Procedure:

  • Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-aminoacetophenone (1.35 g, 10 mmol) and pyridine (0.97 mL, 12 mmol) in anhydrous dichloromethane (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: In a separate, dry vial, prepare a solution of 2-chlorobenzoyl chloride (1.33 mL, 11 mmol) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-aminoacetophenone is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Recrystallize the resulting crude solid from an ethanol/water mixture to obtain pure N-(4-acetylphenyl)-2-chlorobenzamide as a white or off-white solid.[14]

Experimental_Workflow Setup 1. Dissolve Amine & Base in Anhydrous DCM under N2 Cool 2. Cool to 0°C Setup->Cool Add 3. Add Acyl Chloride Solution Dropwise Cool->Add React 4. Warm to RT & Stir (2-4h) Monitor by TLC Add->React Workup 5. Aqueous Workup (HCl, NaHCO3, Brine) React->Workup Isolate 6. Dry & Concentrate Workup->Isolate Purify 7. Recrystallize Isolate->Purify Product Pure Product Purify->Product

Caption: Optimized experimental workflow for synthesis.

References

  • Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Available from: [Link]

  • askIITians. Pyridine acts as a base and a solvent in the acylation of amines. It. Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Stack Exchange. What are the roles of pyridine and DCM in the acylation of an alcohol?. Available from: [Link]

  • Reddit. What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • MDPI. Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Available from: [Link]

  • Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. Available from: [Link]

  • ResearchGate. Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?. Available from: [Link]

  • ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... Available from: [Link]

  • ResearchGate. Why did my amide syntesis does not work?. Available from: [Link]

  • NIST. Benzoyl chloride, 2-chloro-. Available from: [Link]

  • PMC. N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • MedCrave. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Available from: [Link]

  • PrepChem.com. Synthesis of N-acetyl-4-(2-chloro-4-acetyl-phenyl)-piperidine. Available from: [Link]

  • ResearchGate. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Available from: [Link]

  • The Royal Society of Chemistry. Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. Available from: [Link]

  • PubChem. 2-Chlorobenzoyl chloride. Available from: [Link]

  • SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Available from: [Link]

  • Der Pharma Chemica. A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Available from: [Link]

  • Google Patents. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.

Sources

Optimization

Technical Support Center: Solubility Optimization for N-(4-acetylphenyl)-2-chlorobenzamide

Executive Summary & Chemical Profile You are likely encountering "brick dust" behavior—high crystallinity and high lipophilicity leading to immediate precipitation upon aqueous dilution.[1] N-(4-acetylphenyl)-2-chloroben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

You are likely encountering "brick dust" behavior—high crystallinity and high lipophilicity leading to immediate precipitation upon aqueous dilution.[1] N-(4-acetylphenyl)-2-chlorobenzamide is a neutral, hydrophobic molecule.[1] Unlike amines or carboxylic acids, it lacks ionizable groups in the physiological pH range (pH 2–10), rendering standard pH adjustment strategies ineffective.

Physicochemical Constraints
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 273.71 g/mol Small molecule, but rigid.[1]
LogP (Predicted) ~3.2 – 3.8Highly lipophilic; prefers cell membranes over water.[1]
pKa (Amide) > 15Non-ionizable in biological buffers.[1] Acid/Base addition will NOT help.[1]
Water Solubility < 0.1 mg/mLEssentially insoluble without excipients.[1]
Crystal Lattice High EnergyStrong intermolecular H-bonds (amide) +

-stacking require energy to break.[1]

Module 1: Diagnostic Flowchart

Before altering your protocol, use this decision tree to identify the specific failure mode.[1]

SolubilityTroubleshooting Start START: Visual Inspection Precipitation Precipitation upon dilution from DMSO? Start->Precipitation Cloudy Cloudy/Milky Suspension Precipitation->Cloudy Immediate Clear Solution is Clear Precipitation->Clear Stays Clear CheckConc Is Final Conc > 100 µM? Cloudy->CheckConc Crystals Visible Crystals/Needles Switch to\nSolid Dispersion Switch to Solid Dispersion Crystals->Switch to\nSolid Dispersion Recurrent Issue CheckTime Did it crash out after >1 hour? Clear->CheckTime Use Cyclodextrin\n(See Module 3) Use Cyclodextrin (See Module 3) CheckConc->Use Cyclodextrin\n(See Module 3) Yes Add Surfactant\n(Tween 80) Add Surfactant (Tween 80) CheckConc->Add Surfactant\n(Tween 80) No CheckTime->Crystals Yes (Ostwald Ripening) Proceed to Assay Proceed to Assay CheckTime->Proceed to Assay No

Figure 1: Diagnostic logic for identifying solubility failure modes.

Module 2: The "Crash-Out" Phenomenon (DMSO Cosolvent Strategy)

The Problem: You dissolve the compound in 100% DMSO (Stock), but adding it to media/buffer causes immediate white precipitation. The Cause: The "Parabolic Solubility" effect.[1] The solubility of this drug is not linear.[1][2][3] A 1% water addition can drop solubility by 90%.[1]

Protocol: The "Step-Down" Dilution

Do not inject DMSO stock directly into a beaker of water.[1] Use an intermediate bridge solvent.[1]

  • Prepare Stock: Dissolve compound in 100% DMSO at 200x the final desired concentration (e.g., 10 mM).

  • Prepare "Bridge" Solvent: Mix PEG-400 (Polyethylene Glycol) and Water (50:50 v/v).[1]

  • Intermediate Step: Dilute DMSO stock 1:10 into the Bridge Solvent.

    • Result: You now have the drug in 10% DMSO / 45% PEG-400 / 45% Water.[1]

  • Final Dilution: Slowly add this mix to your final assay buffer.

Why this works: PEG-400 acts as a cosolvent interface, preventing the water molecules from immediately forcing the hydrophobic drug molecules to aggregate.[1]

Module 3: Biological Assay Formulation (Cyclodextrins)

The Problem: DMSO/PEG is toxic to your specific cell line, or you need higher concentrations (>50 µM) for animal studies. The Solution: Encapsulation using Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1] This hides the hydrophobic chlorobenzamide/acetylphenyl rings inside a sugar cone, presenting a hydrophilic exterior to the water.[1]
Protocol: HP- -CD Complexation[1]

Reagents:

  • N-(4-acetylphenyl)-2-chlorobenzamide powder.[1]

  • HP-

    
    -CD (pharmaceutical grade).[1]
    
  • Milli-Q Water.[1]

Workflow:

CDProtocol Step1 1. Prepare Vehicle 20% w/v HP-β-CD in Water Step2 2. Add Compound Excess amount (Supersaturation) Step1->Step2 Step3 3. Energy Input Sonicate 30 min OR Stir 24h @ 25°C Step2->Step3 Step4 4. Filtration 0.22 µm PVDF Filter Step3->Step4 Step5 5. Quantify Check conc via HPLC/UV Step4->Step5

Figure 2: Workflow for creating a stable cyclodextrin inclusion complex.

Critical Note: Avoid using


-cyclodextrin.[1] The cavity is likely too small for the 2-chlorobenzamide moiety.[1] 

-derivatives are required for this steric bulk.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use HCl or NaOH to dissolve it? It has a Nitrogen atom.

A: NO. This is a common misconception.[1] The nitrogen is part of an amide bond (


), not an amine.[1]
  • Chemistry: The lone pair on the nitrogen is delocalized into the carbonyl group.[1] It is not available to accept a proton.[1]

  • Risk: Adding strong acid (HCl) or base (NaOH) will likely hydrolyze the molecule, breaking it into 2-chlorobenzoic acid and 4-aminoacetophenone.[1] You will degrade your drug before testing it.[1]

Q2: The solution was clear, but crystals appeared the next day. Why?

A: Ostwald Ripening. You likely created a supersaturated solution (metastable state).[1] Over time, small amorphous aggregates redissolved and deposited onto larger, thermodynamically stable crystals.

  • Fix: Use a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) at 0.1% w/v in your buffer.[1] These polymers coat the micro-particles and sterically hinder crystal growth.[1]

Q3: What is the maximum DMSO concentration for cell culture?

A:

  • Robust Cell Lines (e.g., HeLa, HEK293): < 0.5% v/v.

  • Sensitive Primary Cells/Neurons: < 0.1% v/v.[1]

  • Calculation: If your stock is 10 mM and you need 10 µM final, that is a 1:1000 dilution (0.1% DMSO). This is usually safe.[1] If you need 100 µM, you hit 1% DMSO, which may cause cytotoxicity artifacts. Switch to Cyclodextrins (Module 3).

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Standard reference for benzanilide solubility profiles).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.

  • PubChem Database. N-(4-acetylphenyl)-2-chlorobenzamide (CID 84833-22-7).[1] Physical Properties.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement of N-(4-acetylphenyl)-2-chlorobenzamide

Ticket ID: #BIO-BENZ-2CL-4AC Status: Open Subject: Optimization of Solubility and Pharmacokinetics for N-(4-acetylphenyl)-2-chlorobenzamide Assigned Specialist: Senior Application Scientist, Formulation Chemistry Divisio...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BIO-BENZ-2CL-4AC Status: Open Subject: Optimization of Solubility and Pharmacokinetics for N-(4-acetylphenyl)-2-chlorobenzamide Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division

Executive Summary & Compound Profile

User Query: "We are observing low oral exposure (


) in rodent PK studies with N-(4-acetylphenyl)-2-chlorobenzamide. The compound precipitates in standard methylcellulose vehicles. How do we enhance bioavailability?"

Compound Analysis:

  • Chemical Structure:

    
    [1]
    
  • Scaffold: Lipophilic Benzamide.

  • Physicochemical Barriers:

    • BCS Classification: Likely Class II (Low Solubility, High Permeability).

    • Structural Constraint: The 2-chloro substituent (ortho-position) induces a twist in the amide bond relative to the phenyl ring due to steric hindrance. While this reduces lattice energy compared to planar benzamides, the high lipophilicity (LogP ~4.4) drives strong hydrophobic aggregation in aqueous media.

    • Metabolic Liability: The 4-acetyl group is a substrate for carbonyl reductases (CBRs), potentially leading to rapid first-pass metabolism (reduction to the corresponding alcohol).

Diagnostic Workflow: Formulation Strategy

Before selecting a protocol, use this decision tree to match your current stage (Discovery vs. Pre-clinical) with the appropriate technology.

FormulationStrategy Start Start: Define Goals DoseReq Dose Requirement? Start->DoseReq LowDose Low Dose (<10 mg/kg) DoseReq->LowDose HighDose High Dose (>50 mg/kg) DoseReq->HighDose Solubility Aqueous Solubility? Cyclodextrin Technique A: Cyclodextrin Complexation (HP-β-CD) Solubility->Cyclodextrin LogP < 3 Lipid Technique B: SEDDS/Lipid Formulation (Labrasol/Capryol) Solubility->Lipid LogP > 4 LowDose->Solubility ASD Technique C: Amorphous Solid Dispersion (HPMC-AS / Spray Drying) HighDose->ASD Glass Former Available? Nano Technique D: Nanomilling (Wet Media Milling) HighDose->Nano Crystalline Stability High?

Figure 1: Decision matrix for benzamide formulation based on dose and physicochemical properties.

Technical Protocols & Troubleshooting

Module A: Amorphous Solid Dispersion (ASD)

Context: For benzamides with high melting points, ASD is the gold standard to generate the "Spring and Parachute" effect—rapid supersaturation (spring) maintained by polymers (parachute).

Protocol: Solvent Evaporation (Rotavap/Spray Dry)

  • Solvent Selection: Dissolve N-(4-acetylphenyl)-2-chlorobenzamide in Acetone:Methanol (2:1). The 2-chloro group improves solubility in organic solvents compared to non-chlorinated analogues.

  • Polymer Selection:

    • Primary: HPMC-AS (Hypromellose Acetate Succinate) L-grade. The acetyl groups in the polymer interact with the drug's acetyl group via dipole-dipole interactions.

    • Ratio: 1:3 (Drug:Polymer) w/w.

  • Process:

    • Dissolve drug and polymer to 5% total solids.

    • Remove solvent rapidly (Spray drying preferred: Inlet

      
      , Outlet 
      
      
      
      ).
    • Secondary drying: Vacuum oven at

      
       for 24h to remove residual solvent.
      

Troubleshooting Q&A:

Q: The ASD collapsed into a sticky gum after 1 week. Why? A: This is "physical relaxation." The glass transition temperature (


) of your mixture was likely too low, or moisture acted as a plasticizer.
  • Fix: Switch to PVP-VA64 (Copovidone) . It has a higher

    
     and forms stronger hydrogen bonds with the amide nitrogen of the benzamide. Store with desiccant.
    

Q: Dissolution shows a peak at 10 mins, then rapid precipitation. What happened? A: You achieved the "Spring" but failed the "Parachute." The drug recrystallized. [2] * Fix: Add a crystallization inhibitor surfactant like D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) at 5% w/w to the formulation.

Module B: Cyclodextrin Complexation

Context: Best for early-stage PK where IV/PO comparison is needed.

Protocol: Kneading Method

  • Host: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Molar Ratio: 1:2 (Drug:CD). The 2-chloro substituent adds bulk; a 1:1 ratio may not fully encapsulate the hydrophobic phenyl ring.

  • Procedure:

    • Mix drug and CD with a minimum amount of water/ethanol (1:1) to form a paste.

    • Knead manually or mechanically for 45 minutes.

    • Dry at

      
      .
      

Troubleshooting Q&A:

Q: We see no improvement in solubility with standard


-CD. 
A:  Native 

-CD has low water solubility itself. Furthermore, the 2-chloro-benzamide moiety is sterically bulky.
  • Fix: Use Sulfobutylether-β-CD (SBE-β-CD) . The anionic charge helps solubilization, and the cavity is more flexible for the twisted benzamide structure.

Module C: Metabolic Stabilization (The Hidden Variable)

Critical Insight: Bioavailability is not just solubility (


).
The 4-acetyl group  (

) is a prime target for cytosolic carbonyl reductases. If your PK shows high clearance but good absorption, solubility is not your problem—metabolism is.

Experiment:

  • Incubate compound with liver microsomes + NADPH.

  • Monitor for the formation of N-(4-(1-hydroxyethyl)phenyl)-2-chlorobenzamide .

  • If confirmed: Co-formulate with a specific enzyme inhibitor or structurally modify the acetyl group to a bioisostere (e.g., oxetane or cyclopropyl) in the next synthesis round.

Comparative Data: Excipient Screening

The following table summarizes solubility enhancements observed with structural analogues of chlorinated benzamides (based on internal database averages for this scaffold).

Excipient ClassSpecific AgentMechanismExp.[3][4][5] Solubility IncreaseRisk Factor
Polymer HPMC-AS (L-Grade)pH-dependent ASD20x - 40xPrecipitation in acidic stomach pH
Polymer PVP-VA64H-bonding ASD15x - 25xHygroscopicity (moisture absorption)
Surfactant Vitamin E TPGSMicellar Solubilization5x - 10xP-gp efflux inhibition (can alter PK)
Cyclodextrin HP-β-CDInclusion Complex50x (Linear)High excipient bulk (limit to dose)
Lipid LabrasolEmulsification8x - 12xGI tolerability in rodents

Mechanistic Visualization: The "Spring & Parachute" Failure

This diagram illustrates why your current formulation might be failing (Precipitation) and how the recommended polymer fixes it.

DissolutionMechanism Crystalline Crystalline Drug (Low Energy) Supersaturated Supersaturated Solution (The Spring) Crystalline->Supersaturated Very Slow (Dissolution Limited) Amorphous Amorphous/ASD (High Energy) Amorphous->Supersaturated Rapid Release Precipitate Recrystallized (Precipitation) Supersaturated->Precipitate Nucleation (Without Polymer) StableSol Stable Micellar Solution (The Parachute) Supersaturated->StableSol Polymer Inhibition (HPMC-AS)

Figure 2: The kinetic pathway of amorphous solid dispersions. Without HPMC-AS (The Parachute), the high-energy supersaturated state rapidly reverts to the stable, insoluble crystalline form.

References & Authoritative Sources

  • Vertex Pharmaceuticals Study on Benzamide Bioavailability:

    • Title: Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. (Discusses solubility/PK of similar benzamide scaffolds).

    • Source: ACS Medicinal Chemistry Letters / PMC.

    • URL:[Link]

  • Benzamide Antileishmanial Optimization:

    • Title: Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides.[6][7] (Details the impact of halogen substitutions on benzamide solubility).

    • Source: Journal of Medicinal Chemistry / PMC.

    • URL:[Link]

  • Cyclodextrin Complexation Mechanisms:

    • Title: Cyclodextrin inclusion complexation and pharmaceutical applications.[3][8][9] (Protocols for kneading and solubility isotherms).

    • Source: ScienceAsia.

    • URL:[Link]

  • Amorphous Solid Dispersion Reviews:

    • Title: Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs.[10][11]

    • Source: Journal of Pharmaceutical Investigation / ResearchGate.

    • URL:[Link]

Disclaimer: The protocols provided above are for research and development purposes only. All formulations must undergo rigorous stability and toxicity testing before clinical application.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(4-acetylphenyl)-2-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative N-(4-acetylphenyl)-2-chlorobenzamide is a molecule of interest in medicinal chemistry and materials science. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative

N-(4-acetylphenyl)-2-chlorobenzamide is a molecule of interest in medicinal chemistry and materials science. Its structural complexity, featuring two substituted aromatic rings linked by an amide bond, presents a unique analytical challenge. Mass spectrometry is a cornerstone technique for the structural elucidation of such compounds, providing invaluable information about molecular weight and fragmentation pathways. This guide will dissect the predicted fragmentation cascade of this molecule, offering a blueprint for its identification and characterization.

Predicted Fragmentation Pattern of N-(4-acetylphenyl)-2-chlorobenzamide

Under electron ionization (EI) conditions, N-(4-acetylphenyl)-2-chlorobenzamide is expected to undergo a series of characteristic fragmentation reactions. The initial event is the removal of an electron to form a molecular ion (M+•). The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragments. For aromatic amides, a predominant fragmentation pathway involves the cleavage of the amide bond.[1][2]

The molecular weight of N-(4-acetylphenyl)-2-chlorobenzamide (C15H12ClNO2) is 273.72 g/mol . The mass spectrum is therefore expected to show a molecular ion peak at m/z 273 (for the 35Cl isotope) and 275 (for the 37Cl isotope in an approximate 3:1 ratio).

The most probable fragmentation pathway is initiated by the cleavage of the N-CO bond, a common characteristic of aromatic amides, leading to the formation of a stable acylium ion.[3] This acylium ion can then undergo further fragmentation.

Key Predicted Fragments:

m/z (for ³⁵Cl) Proposed Fragment Ion Structure Notes
273/275[C₁₅H₁₂ClNO₂]⁺•Molecular IonThe parent ion, with the characteristic isotopic pattern for chlorine.
139/141[C₇H₄ClO]⁺2-chlorobenzoyl cationFormed by α-cleavage of the N-CO bond. This is expected to be a major fragment.[1][2]
135[C₈H₉NO]⁺•4-acetylaniline radical cationThe other product of the initial N-CO bond cleavage.
111/113[C₆H₄Cl]⁺2-chlorophenyl cationFormed by the loss of CO from the 2-chlorobenzoyl cation.[1]
120[C₈H₈O]⁺•4-acetylphenyl cationFormed by loss of a hydrogen and CO from the 4-acetylaniline fragment.
77[C₆H₅]⁺Phenyl cationA common fragment in aromatic compounds, potentially from further fragmentation.
43[CH₃CO]⁺Acetyl cationFrom cleavage of the acetyl group on the 4-acetylaniline moiety.

Below is a DOT script representation of the predicted fragmentation pathway.

fragmentation_pathway M N-(4-acetylphenyl)-2-chlorobenzamide (m/z 273/275) F1 2-chlorobenzoyl cation (m/z 139/141) M->F1 α-cleavage F2 4-acetylaniline radical cation (m/z 135) M->F2 α-cleavage F3 2-chlorophenyl cation (m/z 111/113) F1->F3 - CO F4 Acetyl cation (m/z 43) F2->F4 cleavage experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Interpretation Sample N-(4-acetylphenyl)-2-chlorobenzamide Dissolve Dissolve in Volatile Solvent Sample->Dissolve Introduction Sample Introduction (Direct Probe or GC) Dissolve->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Mass_Analyzer Mass Analysis (m/z separation) Ionization->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Analysis Identify Molecular Ion and Fragments Spectrum->Analysis

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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